(1,6,7,8-tetramethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4/c1-6-7(2)18-9-10(14-12(18)15(6)3)16(4)13(22)17(11(9)21)5-8(19)20/h5H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCIHHIXQSSIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1,6,7,8-tetramethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid , also known by its CAS number 121225-98-7, is a member of the imidazole family that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula
- C : 14
- H : 18
- N : 4
- O : 4
Structure
The compound features a complex imidazo-purine structure with multiple methyl and acetic acid substituents that may influence its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The antioxidant potential can be attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. For instance, studies have shown that certain imidazole derivatives possess strong DPPH radical scavenging activity, which is a common assay for measuring antioxidant capacity .
Antiurease Activity
Imidazole derivatives have also been evaluated for their antiurease activity. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, contributing to various pathological conditions. The compound's structural features suggest it may inhibit urease activity effectively. In comparative studies, some imidazole derivatives demonstrated IC50 values significantly lower than standard inhibitors .
Enzyme Inhibition Studies
A recent study highlighted that certain substituted imidazoles showed promising results in inhibiting urease with varying degrees of potency. For example:
| Compound | IC50 (µM) | Relative Activity |
|---|---|---|
| Compound A | 0.16 | 132.8x more active than standard |
| Compound B | 1.45 | 14.65x more active than standard |
| Compound C | 4.31 | 4.93x more active than standard |
These findings suggest that modifications to the imidazole ring can significantly enhance biological activity against urease .
The mechanism by which this compound exerts its biological effects likely involves:
- Free Radical Scavenging : The presence of multiple functional groups allows for interactions with reactive oxygen species (ROS).
- Enzyme Binding : The structural conformation may enable binding to the active sites of enzymes like urease, inhibiting their function.
Study on Antioxidant and Antiurease Activities
A study conducted on a series of imidazole derivatives demonstrated that modifications in substituents significantly impacted both antioxidant and antiurease activities. The most potent compounds were identified through systematic screening against established standards such as Quercetin for antioxidants and known urease inhibitors .
Clinical Implications
Given the biological activities associated with this compound class, there is potential for developing therapeutic agents targeting conditions like kidney stones (due to urease activity) and oxidative stress-related diseases.
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C₁₃H₁₅N₅O₄ (inferred from structural analogs).
- Functional Groups : Tetramethyl-imidazo-purine core, dioxo groups, carboxylic acid.
- Synthetic Relevance : Synthesized via multi-step heterocyclic condensation, as described for related imidazo-purine derivatives in .
Comparative Analysis with Structurally Similar Compounds
Structural Analog: 2-{1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetic Acid
Differences :
- Substituent Positions : Methyl groups at positions 1, 3, and 7 (vs. 1,6,7,8 in the target compound).
- Ring Fusion : Imidazo[1,2-g]purine core (vs. imidazo[2,1-f]purine).
Shared Properties :
Comparison with Tetrahydroimidazo-Pyridine Derivatives
Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () share the following contrasts:
- Core Structure : Imidazo-pyridine (vs. imidazo-purine).
- Functional Groups: Nitrophenyl, cyano, and ester groups (vs. methyl and carboxylic acid).
- Physicochemical Properties :
Bioactivity Profile Clustering
highlights that structurally similar compounds cluster into groups with shared bioactivity profiles. For example:
- Imidazo-purines: Likely target adenosine deaminase or kinase pathways due to purine mimicry.
- Imidazo-pyridines: May exhibit divergent activity, such as antimicrobial or anti-inflammatory effects, due to nitro/cyano substituents .
Table 1: Comparative Bioactivity and Structural Features
| Compound Class | Key Substituents | Predicted Targets | Bioactivity Clustering Group |
|---|---|---|---|
| Imidazo[2,1-f]purine-acetic acid | Tetramethyl, dioxo, COOH | Kinases, adenosine receptors | Group A (purine analogs) |
| Imidazo[1,2-g]purine-acetic acid | Trimethyl, dioxo, COOH | Similar to Group A | Subgroup A1 |
| Imidazo-pyridine derivatives | Nitro, cyano, esters | Microbial enzymes | Group B (heterocyclic antimicrobials) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
